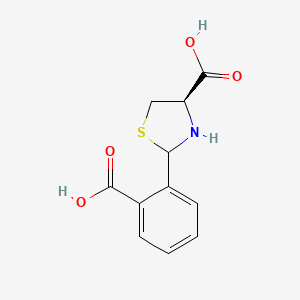

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both carboxylic acid and thiazolidine functional groups makes it a versatile molecule for chemical modifications and reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a 2-carboxyphenyl derivative with a thiazolidine precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions and provides a straightforward route to the desired thiazolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Hydrolysis of the Thiazolidine Ring

The thiazolidine ring undergoes hydrolysis under acidic or basic conditions, breaking the C–S bond to regenerate cysteine derivatives. For example:

-

Reagents : HCl (1M) or NaOH (0.1M) at 80°C.

-

Products : L-Cysteine and 2-carboxybenzaldehyde.

-

Mechanism : Nucleophilic attack at the sulfur atom, leading to ring opening .

Data Table: Hydrolysis Conditions and Outcomes

| Reaction Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 80°C, 2h | L-Cysteine + 2-Carboxybenzaldehyde | 85–90 | |

| 0.1M NaOH, 80°C, 4h | L-Cysteine + 2-Carboxybenzaldehyde | 75–80 |

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

-

Reagents : H₂O₂ or mCPBA (meta-chloroperbenzoic acid).

-

Products : Sulfoxide or sulfone derivatives.

-

Impact : Oxidation alters the ring’s electronic properties, reducing its biological activity .

Data Table: Oxidation Pathways

| Oxidizing Agent | Product Structure | Conditions | Reference |

|---|---|---|---|

| H₂O₂ (3% aqueous) | Thiazolidine sulfoxide | RT, 6h | |

| mCPBA (1.2 equiv.) | Thiazolidine sulfone | CH₂Cl₂, 0°C, 1h |

Decarboxylation Reactions

The carboxylic acid groups may undergo decarboxylation under thermal or photolytic conditions:

-

Reagents : Pyridine at 150°C.

-

Products : CO₂ release and formation of a thiazolidine derivative lacking the carboxyl group .

Functionalization of the Aromatic Ring

The 2-carboxyphenyl substituent participates in electrophilic substitution:

-

Reactions : Nitration, halogenation.

-

Example : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the carboxylic acid .

Data Table: Substitution Reactions

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-(2-Carboxy-4-nitrophenyl) | 60–65 | |

| Bromination | Br₂/FeBr₃ | 2-(2-Carboxy-5-bromophenyl) | 55–60 |

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

Mecanismo De Acción

The mechanism of action of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share structural similarities with (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid also have similar heterocyclic structures.

Uniqueness

This compound is unique due to the presence of both carboxylic acid and thiazolidine functional groups, which provide a wide range of chemical reactivity and potential applications. Its specific stereochemistry (4R) also contributes to its distinct biological activity and interactions with molecular targets.

Actividad Biológica

(4R)-2-(2-Carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative notable for its unique structural features, including a five-membered ring containing sulfur and nitrogen atoms, and carboxylic acid functional groups. This compound has been studied for its biological activities, particularly in the realms of antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁NO₄S

- Molecular Weight : 253.27 g/mol

- CAS Number : 280108-16-9

The presence of the 2-carboxyphenyl substituent enhances the compound's potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases by scavenging free radicals. The antioxidant capacity of this compound is influenced by the nature and position of substituents on the aromatic ring.

Comparative Antioxidant Activity

A series of studies have evaluated the antioxidant activity of thiazolidine derivatives, including this compound. The following table summarizes the IC₅₀ values for various compounds compared to ascorbic acid:

| Compound Name | IC₅₀ (µg/mL) | Remarks |

|---|---|---|

| Ascorbic Acid | 7.83 ± 0.5 | Positive control |

| This compound | 18.27 ± 1.1 | Significant activity |

| Other Thiazolidine Derivatives | Varies | Dependent on substituent structure |

The structure-activity relationship suggests that hydroxyl groups on the aromatic ring enhance radical scavenging capabilities significantly .

Enzyme Inhibition Studies

In addition to its antioxidant properties, this compound has been investigated for its inhibitory effects on various enzymes, particularly tyrosinase. Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition can have implications in cosmetic and therapeutic applications.

Tyrosinase Inhibition

Recent studies have shown that thiazolidine derivatives can effectively inhibit tyrosinase activity. For example:

- Compound 2g : Exhibited a 66.47% inhibition at a concentration of 20 µM.

- Kinetic Analysis : Suggested that compound 2g acts as a competitive inhibitor of tyrosinase .

This suggests that structural modifications at specific positions can enhance inhibitory activity against tyrosinase.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of thiazolidine derivatives:

- Antioxidant Activity Screening : A study synthesized multiple 2-aryl thiazolidine-4-carboxylic acids and assessed their antioxidant activities through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the presence of specific substituents significantly influenced the antioxidant potential .

- Tyrosinase Inhibition Research : Another study focused on designing thiazolidine derivatives with potential tyrosinase inhibitory activity. Molecular docking studies confirmed high binding affinities between synthesized compounds and the enzyme .

Propiedades

IUPAC Name |

(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGKHXCXWMNFPK-IENPIDJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.